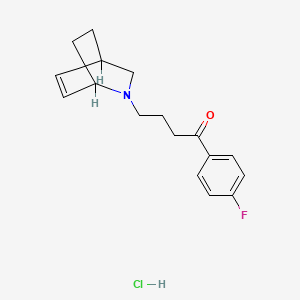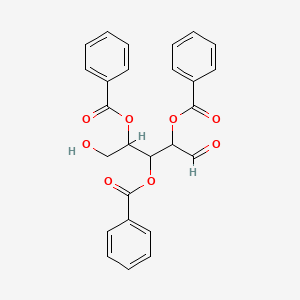
2,3,4-Tri-O-benzoylpentose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-benzoylpentose is an organic compound that belongs to the class of benzoylated sugars It is a derivative of pentose, a five-carbon sugar, where three hydroxyl groups are replaced by benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoylpentose typically involves the benzoylation of a pentose sugar. One common method is to react the pentose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Pentose+3Benzoyl Chloride→2,3,4−Tri-O-benzoylpentose+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzoylpentose can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzoyl groups, yielding the original pentose.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoyl groups are converted to carboxylic acids.
Reduction: The original pentose sugar is regenerated.
Substitution: New compounds with different functional groups replacing the benzoyl groups.
Scientific Research Applications
2,3,4-Tri-O-benzoylpentose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzoylpentose depends on its specific application. In general, the benzoyl groups can interact with various molecular targets, influencing the compound’s reactivity and interactions. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-O-benzyl-β-D-threo-pentopyranose: Similar structure but with benzyl groups instead of benzoyl groups.
2,3,4-Tri-O-benzyl-D-glucopyranose: Another benzylated sugar with a different sugar backbone.
2,3,4-Tri-O-benzyl-fucopyranose: Similar compound with fucose as the sugar component.
Uniqueness
2,3,4-Tri-O-benzoylpentose is unique due to its specific benzoylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other benzoylated sugars may not be suitable.
Properties
CAS No. |
35526-19-3 |
|---|---|
Molecular Formula |
C26H22O8 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(3,4-dibenzoyloxy-1-hydroxy-5-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C26H22O8/c27-16-21(32-24(29)18-10-4-1-5-11-18)23(34-26(31)20-14-8-3-9-15-20)22(17-28)33-25(30)19-12-6-2-7-13-19/h1-16,21-23,28H,17H2 |
InChI Key |
KAXMCLJCFSUOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CO)C(C(C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


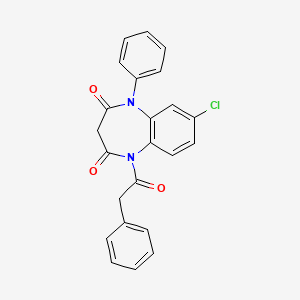
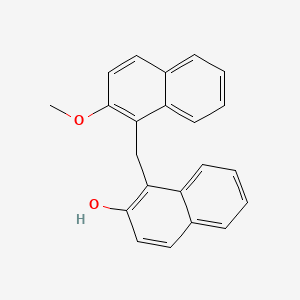
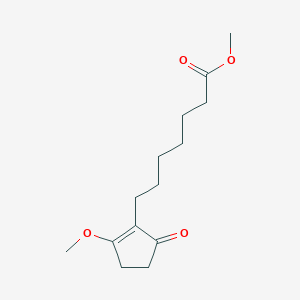


![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

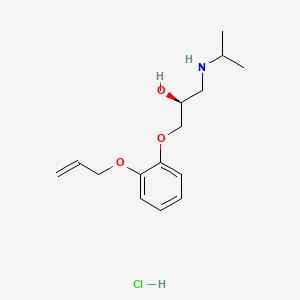
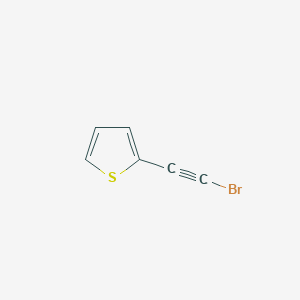
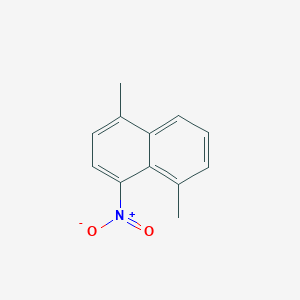
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
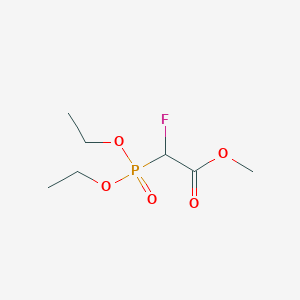
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
